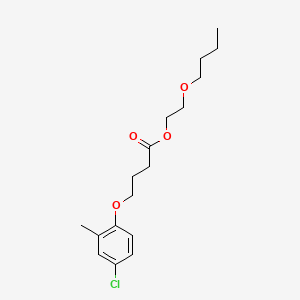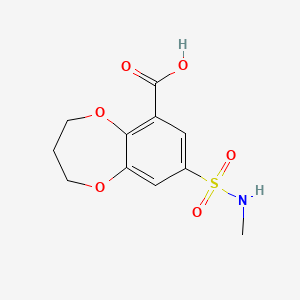![molecular formula C30H12Cl2O2 B12684187 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 85153-39-5](/img/structure/B12684187.png)
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is a complex organic compound with the molecular formula C₃₀H₁₂Cl₂O₂ It is characterized by its unique structure, which includes two chlorine atoms and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of chlorine atoms and ketone groups. Common reagents used in these reactions include chlorinating agents and oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The industrial process may also involve continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with specific molecular targets. The chlorine atoms and ketone groups play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,14-Dibromoaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Similar structure but with bromine atoms instead of chlorine.
6,14-Difluoroaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Fluorine atoms replace chlorine atoms.
6,14-Dimethylaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Methyl groups instead of chlorine atoms.
Uniqueness
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. The chlorine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
特性
CAS番号 |
85153-39-5 |
|---|---|
分子式 |
C30H12Cl2O2 |
分子量 |
475.3 g/mol |
IUPAC名 |
12,26-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4,6,8,11,13,15(30),16,18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-19-12-10-18-24-22-14-6-2-4-8-16(14)30(34)28-20(32)11-9-17(26(22)28)23(24)21-13-5-1-3-7-15(13)29(33)27(19)25(18)21/h1-12H |
InChIキー |
MLJHQWODFQNJMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C5=C6C(=C(C=C5)Cl)C(=O)C7=CC=CC=C7C6=C4C8=C3C(=C(C=C8)Cl)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


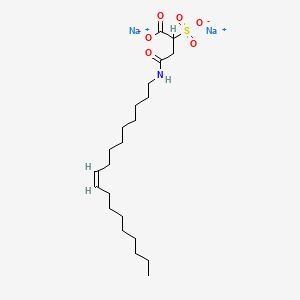
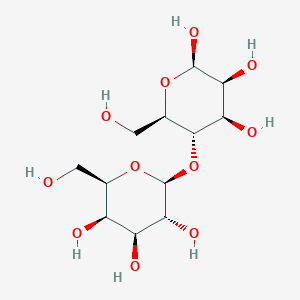
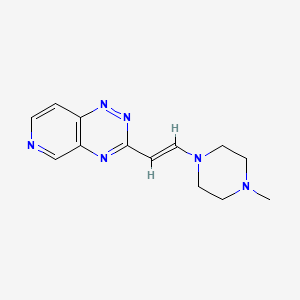
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
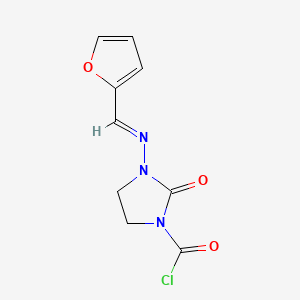
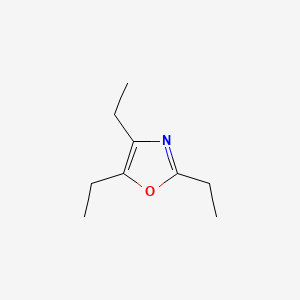
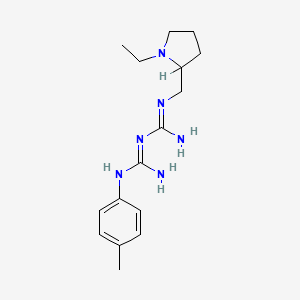
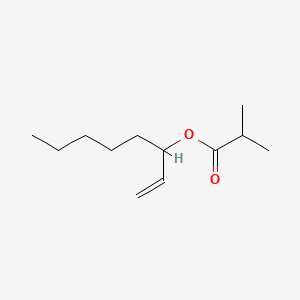
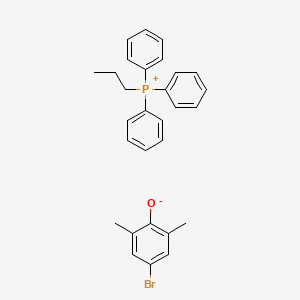
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
